molecular formula C13H7Cl2NO B6376830 MFCD18314462 CAS No. 1261918-17-5

MFCD18314462

Cat. No.: B6376830
CAS No.: 1261918-17-5
M. Wt: 264.10 g/mol
InChI Key: YTIAZDLDPDJRMH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Cyano-4-(3,4-dichlorophenyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorobenzonitrile with phenol under specific reaction conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-Cyano-4-(3,4-dichlorophenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides to form ethers. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. .

Scientific Research Applications

2-Cyano-4-(3,4-dichlorophenyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3,4-dichlorophenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group and dichlorophenyl groups play a crucial role in its biological activity. The compound may interact with enzymes and receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-Cyano-4-(3,4-dichlorophenyl)phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-11-3-1-9(6-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIAZDLDPDJRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684908
Record name 3',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-17-5
Record name [1,1′-Biphenyl]-3-carbonitrile, 3′,4′-dichloro-4-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261918-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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